Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate
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Overview
Description
Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate is an organic compound with the molecular formula C12H19O4P. It is a phosphonate ester that features a phenoxy group substituted with a hydroxymethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate can be synthesized through a multi-step process. One common method involves the reaction of diethyl phosphite with 4-(hydroxymethyl)phenol in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The phenoxy group can be reduced to form a phenol derivative.
Substitution: The phosphonate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the phosphonate ester under basic conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Phenol derivatives.
Substitution: Various substituted phosphonate esters.
Scientific Research Applications
Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: It has been investigated for its potential antiviral and anticancer properties.
Industry: The compound is used in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphonomethanol: Similar structure but lacks the phenoxy group.
Diethyl (hydroxymethyl)phosphonate: Similar structure but lacks the phenoxy group.
Diethyl 4-methylbenzylphosphonate: Similar structure but has a methyl group instead of a hydroxymethyl group.
Uniqueness
Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate is unique due to the presence of both the phenoxy and hydroxymethyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological targets and makes it a versatile compound in various applications.
Properties
CAS No. |
143056-54-6 |
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Molecular Formula |
C12H19O5P |
Molecular Weight |
274.25 g/mol |
IUPAC Name |
[4-(diethoxyphosphorylmethoxy)phenyl]methanol |
InChI |
InChI=1S/C12H19O5P/c1-3-16-18(14,17-4-2)10-15-12-7-5-11(9-13)6-8-12/h5-8,13H,3-4,9-10H2,1-2H3 |
InChI Key |
VPVPSSHZAIGVDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(COC1=CC=C(C=C1)CO)OCC |
Origin of Product |
United States |
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